Calxgluk

描述

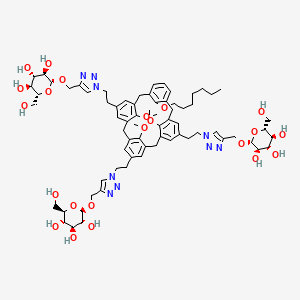

This compound is a highly functionalized macrocyclic structure comprising a tetrabenzenacyclooctaphane core decorated with three 1,2,3-triazole linkages, heptyloxy chains, and trimethoxy substituents. Each triazole is further connected via methylene-oxygen bridges to tetrahydro-2H-pyran-3,4,5-triol units, which are derivatives of glucose. The synthesis likely employs click chemistry (azide-alkyne cycloaddition) for triazole formation , with subsequent functionalization steps to attach the heptyloxy and pyran-triol moieties. Such architectures are designed for applications in host-guest chemistry or targeted drug delivery, leveraging the macrocycle's cavity for molecular encapsulation and the hydrophilic pyran-triol groups for aqueous solubility .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[1-[2-[25-heptoxy-26,27,28-trimethoxy-11,17-bis[2-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]triazol-1-yl]ethyl]-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]ethyl]triazol-4-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H95N9O22/c1-5-6-7-8-9-19-96-68-42-11-10-12-43(68)27-45-21-40(14-17-79-31-51(73-76-79)37-98-70-63(91)60(88)57(85)54(34-82)101-70)23-47(66(45)94-3)29-49-25-41(15-18-80-32-52(74-77-80)38-99-71-64(92)61(89)58(86)55(35-83)102-71)24-48(67(49)95-4)28-46-22-39(20-44(26-42)65(46)93-2)13-16-78-30-50(72-75-78)36-97-69-62(90)59(87)56(84)53(33-81)100-69/h10-12,20-25,30-32,53-64,69-71,81-92H,5-9,13-19,26-29,33-38H2,1-4H3/t53-,54-,55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,69-,70-,71-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWCBCRAFDAWJU-DEQIKSRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)COC5C(C(C(C(O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)COC8C(C(C(C(O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)COC1C(C(C(C(O1)CO)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC1=C2CC3=C(C(=CC(=C3)CCN4C=C(N=N4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CC6=C(C(=CC(=C6)CCN7C=C(N=N7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)CC9=CC(=CC(=C9OC)CC1=CC=C2)CCN1C=C(N=N1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H95N9O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

CALXGLUK 的合成涉及多个步骤,从制备卡立克芦核心开始。卡立克芦核心通过一系列三唑连接被功能化成葡萄糖基团。反应条件通常涉及使用铜 (I) 催化的叠氮化物-炔烃环加成 (CuAAC) 来形成三唑环。 最终产物使用高效液相色谱 (HPLC) 进行纯化,以达到超过 95% 的纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流动系统以确保产品质量一致。 最终产物通常以粉末形式提供,并用于水溶液或缓冲液中 .

化学反应分析

反应类型

CALXGLUK 主要与膜蛋白发生溶解反应。由于其稳定的结构,它不参与典型的化学反应,如氧化、还原或取代。 它可以在水溶液中形成胶束,这对它作为去污剂的功能至关重要 .

常用试剂和条件

溶解过程涉及使用水溶液或缓冲液。this compound 可溶于水、甲醇和二甲基亚砜 (DMSO)。 This compound 的临界胶束浓度 (CMC) 为 0.025 mM,这是它形成胶束的浓度 .

形成的主要产品

溶解反应形成的主要产物是蛋白质-去污剂复合物。 这种复合物将膜蛋白稳定在其天然和功能状态,从而可以进行进一步的生化和结构研究 .

科学研究应用

CALXGLUK 在科学研究中具有广泛的应用范围:

化学: 用作膜蛋白的稳定剂,促进其纯化和结构分析。

生物学: 有助于研究膜蛋白的功能和相互作用。

医学: 通过稳定治疗靶标来帮助药物发现项目。

工业: 用于生产生物制品和其他治疗剂 .

作用机制

CALXGLUK 通过形成包封膜蛋白的胶束发挥作用。非离子性质和极性葡萄糖基团的存在使它能够与膜蛋白的疏水区域相互作用,从而使它们在水溶液中稳定。 这种相互作用保留了蛋白质的天然结构和功能,使其适合进一步分析 .

相似化合物的比较

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Macrocyclic vs. Linear Structures : The target compound’s macrocyclic core provides a preorganized cavity for guest binding, unlike linear triazole-fluorinated compounds, which lack this property . Cyclodextrins also exhibit encapsulation but rely on hydroxyl-rich cavities rather than aromatic π-systems .

Substituent Effects : The heptyloxy chains enhance lipophilicity compared to cyclodextrins, improving membrane permeability but reducing aqueous solubility relative to purely hydroxylated systems . Trimethoxy groups (shared with Combretastatin analogues) may confer stability against enzymatic degradation .

Triazole Linkages : These impart rigidity and stability compared to ester or ether linkages in analogues like compound 2 from . Click chemistry-derived triazoles are also bioorthogonal, enabling modular synthesis .

Physicochemical Properties

Table 2: Solubility and Stability Data

| Compound | Aqueous Solubility (mg/mL) | LogP | Thermal Stability (°C) | Photostability (UV exposure) |

|---|---|---|---|---|

| Target Compound | 0.5–1.0 (DMSO-assisted) | ~4.2 | >200 | Moderate |

| Cyclodextrin (β-form) | 18.5 | -13.0 | 260 (decomp.) | High |

| Combretastatin A-4 | <0.1 | 3.8 | 150 | Low |

| Ru(bpy)₃²⁺ | 25 (in H₂O) | -2.1 | Stable to 300 | High (photocatalytic) |

- Solubility : The target compound’s pyran-triol units improve water solubility compared to Combretastatin analogues but remain less soluble than cyclodextrins due to the hydrophobic heptyloxy chains .

- Stability : Triazole linkages confer higher thermal stability than Combretastatin’s stilbene core, which isomerizes under heat/light .

Host-Guest Interactions:

- The tetrabenzenacyclooctaphane cavity (~8–10 Å diameter) is smaller than β-cyclodextrin (~6.0–6.5 Å depth, 7.8 Å diameter) but more tunable via substituent modification . This allows selective binding of planar aromatic guests (e.g., doxorubicin) over cyclodextrin’s preference for hydrophobic aliphatic molecules.

Catalytic and Redox Activity:

- Unlike Ru(bpy)₃²⁺, the target compound lacks transition metals, precluding photoredox activity. However, its pyran-triol groups may participate in hydrogen bonding, mimicking enzyme active sites .

生物活性

The compound identified as (2R,2'R,2''R,3S,3'S,3''S,4S,4'S,4''S,5R,5'R,5''R,6R,6'R,6''R)-6,6',6''-(((((72-(heptyloxy)-12,32,52-trimethoxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-15,35,55-triyl)tris(ethane-2,1-diyl))tris(1H-1,2,3-triazole-1,4-diyl))tris(methylene))tris(oxy))tris(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is a complex macrocyclic compound with potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.

Structural Overview

The compound features a tetrabenzenacyclooctaphane core with multiple functional groups that may contribute to its biological properties. Its structure includes:

- Heptyloxy groups : Potentially enhancing lipophilicity and cellular permeability.

- Trimethoxy groups : May provide antioxidant properties.

- Triazole linkages : Known for their biological activity including antimicrobial effects.

- Hydroxymethyl tetrahydropyran moieties : Could play a role in enhancing solubility and biological interactions.

Antioxidant Activity

Research indicates that compounds similar to the one demonstrate significant antioxidant activity. For instance:

- The antioxidant capacity was evaluated using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Compounds with similar structural motifs exhibited TEAC values exceeding 1.0 relative to Trolox . This suggests that the compound may effectively scavenge free radicals.

Antimicrobial Properties

The compound's potential antimicrobial activity can be inferred from studies on related macrocyclic compounds. For example:

- Calixarene derivatives have shown promising antibacterial effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 1.6 to 3.1 μg/ml . The mechanism is believed to involve electrostatic interactions with bacterial membranes.

Study 1: Antioxidant Efficacy of Macrocyclic Compounds

A study focusing on pyrogallol derivatives demonstrated that structural variations significantly influence antioxidant activity. The incorporation of additional hydroxyl groups improved reactivity against oxidative stress markers . This aligns with the hypothesis that the complex structure of our target compound could enhance its antioxidant properties.

Study 2: Antimicrobial Activity

Another investigation into calixarene derivatives revealed their ability to interact with lipoteichoic acid on bacterial surfaces. This interaction was concentration-dependent and highlighted the importance of cationic groups in enhancing antimicrobial efficacy . Given the structural similarities of our compound to these derivatives, it is plausible that it may exhibit similar properties.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | High radical scavenging potential indicated by TEAC assays. |

| Antimicrobial | Potential effectiveness against Gram-positive bacteria through membrane interaction. |

常见问题

Q. How to align the study of this compound with emerging paradigms in supramolecular catalysis?

Q. What conceptual frameworks address the compound’s potential in drug delivery systems?

- Methodological Answer : Apply nanocarrier theories (e.g., EPR effect) to evaluate passive targeting. Use fluorescence anisotropy to assess binding to serum proteins. Compare with PEGylated analogs to quantify stealth properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。